

Application Note: Microwave-Assisted Synthesis Using 1-(2-Ethoxyethyl)-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

CAS No.: 1494045-74-7

Cat. No.: B1444077

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Executive Summary

This guide details the protocols for utilizing **1-(2-ethoxyethyl)-4-iodo-1H-pyrazole** as a core scaffold in microwave-assisted organic synthesis. Unlike the acid-labile 1-(1-ethoxyethyl) protecting group often found in literature, the 1-(2-ethoxyethyl) moiety represents a stable, solubilizing ether chain frequently utilized in kinase inhibitor discovery (e.g., JAK/STAT pathway modulators) to improve physicochemical properties.

The iodine at the C4 position renders this scaffold highly reactive for palladium-catalyzed cross-coupling reactions. Microwave irradiation significantly accelerates these transformations, reducing reaction times from hours (thermal reflux) to minutes while suppressing side reactions like dehalogenation or homocoupling.

Compound Profile & Handling

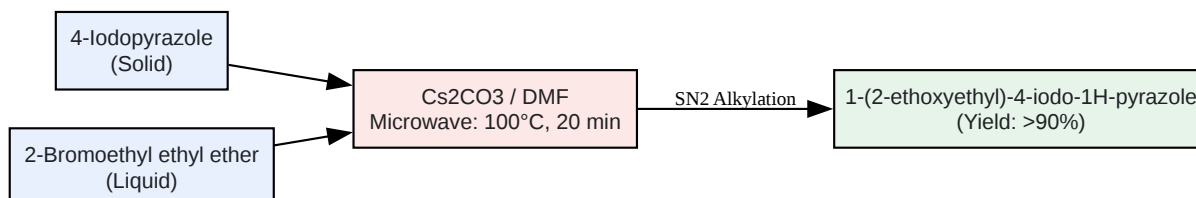
Property	Description
Chemical Name	1-(2-ethoxyethyl)-4-iodo-1H-pyrazole
Structure	Pyrazole ring substituted at N1 with a 2-ethoxyethyl chain and at C4 with an iodine atom. [1] [2] [3]
Molecular Formula	C ₇ H ₁₁ IN ₂ O
Molecular Weight	266.08 g/mol
Physical State	Viscous oil or low-melting solid (depending on purity).
Solubility	Soluble in DCM, DMF, DMSO, MeOH, THF. Sparingly soluble in water.
Stability	Stable under ambient conditions. Store at 2–8°C away from light (iodides can be photosensitive).

Critical Distinction: Do not confuse this compound with 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole. The "1-ethoxyethyl" group is a hemiaminal ether protecting group removable by acid. The "2-ethoxyethyl" group described here is a stable alkyl ether that remains part of the final pharmacophore.

Pre-Requisite Protocol: Scaffold Synthesis

If the starting material is not commercially available, it must be synthesized via N-alkylation. This step is critical to ensure regioselectivity (N1 alkylation).

Workflow Diagram: Scaffold Generation



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Figure 1: Regioselective synthesis of the core scaffold via microwave-assisted N-alkylation.

Protocol A: Microwave-Assisted N-Alkylation

- Reagents:
 - 4-Iodo-1H-pyrazole (1.0 equiv)[3][4]
 - 2-Bromoethyl ethyl ether (1.2 equiv)
 - Cesium Carbonate (
) (2.0 equiv)
 - Solvent: DMF (anhydrous)
- Procedure:
 - In a 10 mL microwave vial, dissolve 4-iodo-1H-pyrazole (194 mg, 1.0 mmol) in DMF (3 mL).
 - Add
(652 mg, 2.0 mmol) and stir for 2 minutes.
 - Add 2-bromoethyl ethyl ether (135 μ L, 1.2 mmol).
 - Seal the vial and irradiate at 100°C for 20 minutes (High absorption setting).
- Work-up:
 - Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.
 - Dry over
, concentrate.
 - Validation: Purity is typically >95% by LCMS. No chromatography is usually required.

Core Protocol: Microwave Suzuki-Miyaura Coupling

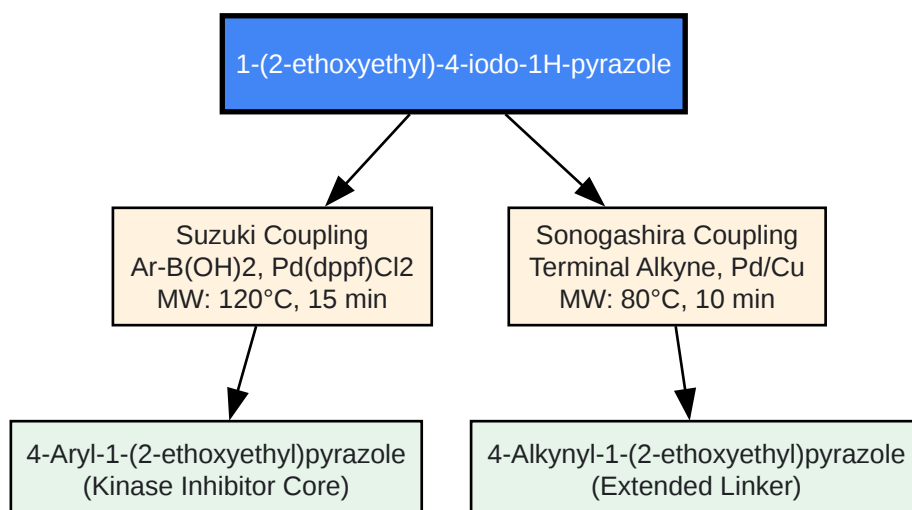
This is the primary method for attaching aryl or heteroaryl groups to the C4 position.

Reaction Mechanism & Logic

The C4-Iodine bond is weaker than C4-Bromine, facilitating oxidative addition. Microwave heating promotes the rapid formation of the active

species and accelerates the transmetalation step, which is often the rate-determining step in hindered pyrazole couplings.

Workflow Diagram: Divergent Synthesis



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Figure 2: Divergent synthesis pathways from the iodopyrazole scaffold.

Protocol B: General Suzuki Coupling

Reagents:

- Scaffold: **1-(2-ethoxyethyl)-4-iodo-1H-pyrazole** (1.0 equiv)
- Boronic Acid: Ar-
(1.5 equiv)

- Catalyst:

(5 mol%) - Preferred for stability in air.

- Base:

(aqueous) (3.0 equiv)

- Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

- Preparation: In a 2-5 mL microwave process vial, add the scaffold (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).
- Solvent Addition: Add 1,4-Dioxane (2.5 mL) and (0.75 mL).
- Degassing: Cap the vial and purge with Argon for 1 minute (via needle through septum) to remove dissolved oxygen. Critical Step: Oxygen causes homocoupling of the boronic acid.
- Irradiation:
 - Temperature: 120°C
 - Hold Time: 15 minutes
 - Stirring: High
- Work-up:
 - Filter through a Celite pad (eluting with EtOAc).
 - Wash with brine, dry, and concentrate.^[5]
 - Purify via flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Solvent & Base Effects

Solvent System	Base	Temp/Time	Yield	Notes
Dioxane/Water (4:1)		120°C / 15 min	88-95%	Standard. Best balance of solubility and rate.
DME/Water (3:1)		100°C / 20 min	80-85%	Good for sterically hindered boronic acids.
DMF (Anhydrous)		140°C / 10 min	60-70%	Higher dehalogenation byproduct observed.

Core Protocol: Microwave Sonogashira Coupling

Used to introduce alkynyl linkers, common in designing covalent inhibitors (e.g., targeting Cysteine residues).

Protocol C: Copper-Free vs. Copper-Mediated

Note: We recommend a Copper-Mediated approach for this specific scaffold due to the electron-rich nature of the pyrazole ring, which can make oxidative addition slightly sluggish compared to simple aryl iodides.

Reagents:

- Scaffold (1.0 equiv)
- Terminal Alkyne (1.5 equiv)
- Catalyst:
(5 mol%)

- Co-catalyst: CuI (5 mol%)
- Base/Solvent:
(Triethylamine) / DMF (1:4 ratio)

Procedure:

- Combine scaffold (0.5 mmol), catalyst (18 mg), and CuI (5 mg) in a vial.
- Add DMF (2 mL) and
(0.5 mL).
- Add the terminal alkyne (0.75 mmol).
- Irradiation:
 - Temperature: 80°C (Lower temp prevents alkyne polymerization)
 - Hold Time: 10-20 minutes
- Work-up: Standard extraction. Wash with
(aq) to remove Copper.

Troubleshooting & Expert Insights

Dehalogenation (Loss of Iodine)

- Symptom: Recovery of 1-(2-ethoxyethyl)-1H-pyrazole (mass = M-126).
- Cause: Overheating or hydride source in the solvent (e.g., ethanol).
- Fix: Switch from Ethanol/Water to Dioxane/Water. Reduce temperature to 100°C and extend time. Ensure Argon purge is thorough.

Regioisomer Contamination

- Symptom: Multiple spots on TLC during the synthesis of the starting material.

- Insight: Alkylation of 4-iodopyrazole generally favors the N1 position (sterically less hindered and thermodynamically stable) over N2. However, if using 1-iodoethyl reagents, migration can occur.
- Validation: The 2-ethoxyethyl chain is stable. Confirm structure via NOESY NMR (interaction between chain protons and Pyrazole H-5).

Palladium Residue Removal

- Pyrazoles are good ligands for Pd. Products may be colored (yellow/brown).
- Protocol: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous L-Cysteine solution before evaporation.

References

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